molecular formula C17H23ClN2O2 B11156279 N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide

N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B11156279
M. Wt: 322.8 g/mol
InChI Key: VGBUVIDDONYNAK-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a chlorophenyl carbonyl group

Preparation Methods

The synthesis of N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Chlorophenyl Carbonyl Group: The chlorophenyl carbonyl group is attached through acylation reactions, often using chlorophenyl acyl chlorides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: This compound shares structural similarities but differs in the heterocyclic ring system.

    tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but with different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H23ClN2O2/c1-17(2,3)19-15(21)12-8-10-20(11-9-12)16(22)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21)

InChI Key

VGBUVIDDONYNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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